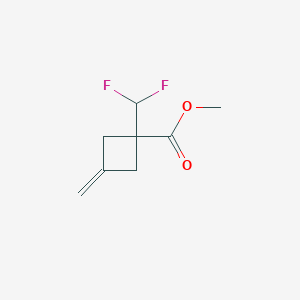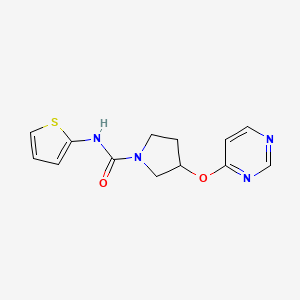![molecular formula C24H28N4O2S B2840871 N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide CAS No. 689265-94-9](/img/no-structure.png)
N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Novel Chemical Structures : The compound has been utilized in the synthesis of new classes of chemicals, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which consist of different amino acids bonded through a urea moiety (Sañudo et al., 2006).
- Crystal Structure Determination : It has been used in the preparation of compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which showed significant antiproliferative activity against cancer cell lines. The crystal structure of this compound was determined to gain insights into its biological activity (Lu et al., 2021).
Biochemical Research and Pharmaceutical Development
- Development of Antiproliferative Agents : Research has focused on the synthesis of compounds using this chemical as a precursor for antiproliferative activities. Studies have investigated its role in inhibiting cancer cell growth and proliferation (Mohareb et al., 2022).
- Antimicrobial Activity Studies : Various derivatives of this compound have been synthesized and tested for their antimicrobial properties. These studies are essential for discovering new antibiotics and understanding the structure-activity relationships in antimicrobial compounds (Helal et al., 2013).
Miscellaneous Applications
- Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of heterocyclic compounds like quinazoline derivatives. These compounds have potential applications in various fields, including medicinal chemistry and material sciences (Bektaş et al., 2007).
- Cyclization Reactions in Organic Chemistry : It has been involved in cyclization reactions, leading to the formation of new chemical entities. These reactions are fundamental in organic synthesis and contribute to the development of new pharmaceuticals and materials (Hanusek et al., 2006).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves the reaction of 4-(chloromethyl)cyclohexanecarboxylic acid with 2-thioxo-1,2-dihydroquinazoline-4-amine, followed by the addition of 4-methoxybenzylamine to form the final product.", "Starting Materials": [ "4-(chloromethyl)cyclohexanecarboxylic acid", "2-thioxo-1,2-dihydroquinazoline-4-amine", "4-methoxybenzylamine", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "ethyl acetate", "dichloromethane (DCM)", "methanol", "acetic acid", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "sodium bicarbonate (NaHCO3)", "sodium sulfate (Na2SO4)", "magnesium sulfate (MgSO4)", "activated charcoal" ], "Reaction": [ "Step 1: Synthesis of 4-(chloromethyl)cyclohexanecarboxylic acid chloride", "4-(chloromethyl)cyclohexanecarboxylic acid is reacted with thionyl chloride (SOCl2) in DCM to form 4-(chloromethyl)cyclohexanecarboxylic acid chloride.", "Step 2: Synthesis of 2-thioxo-1,2-dihydroquinazoline-4-amine", "2-thioxo-1,2-dihydroquinazoline-4-amine is synthesized by reacting 2-aminobenzoic acid with carbon disulfide (CS2) and sodium hydroxide (NaOH) in DMF, followed by acidification with HCl.", "Step 3: Synthesis of N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(chloromethyl)cyclohexanecarboxamide", "4-(chloromethyl)cyclohexanecarboxylic acid chloride is reacted with 2-thioxo-1,2-dihydroquinazoline-4-amine in DMF with TEA as a base to form N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(chloromethyl)cyclohexanecarboxamide.", "Step 4: Synthesis of N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(4-methoxybenzyl)cyclohexanecarboxamide", "N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(chloromethyl)cyclohexanecarboxamide is reacted with 4-methoxybenzylamine in DMF with DIPEA as a base to form N-(2-thioxo-1,2-dihydroquinazolin-4-yl)-4-(4-methoxybenzyl)cyclohexanecarboxamide.", "Step 5: Purification of N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide", "The crude product is purified by column chromatography using ethyl acetate and methanol as eluents. The final product is obtained as a white solid.", "Step 6: Final purification of N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide", "The final product is further purified by recrystallization from acetic acid and water, followed by washing with sodium bicarbonate and water, and drying with sodium sulfate and magnesium sulfate. The product is then treated with activated charcoal to remove any impurities." ] } | |
Número CAS |
689265-94-9 |
Nombre del producto |
N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide |
Fórmula molecular |
C24H28N4O2S |
Peso molecular |
436.57 |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28N4O2S/c1-30-19-12-8-17(9-13-19)15-26-23(29)18-10-6-16(7-11-18)14-25-22-20-4-2-3-5-21(20)27-24(31)28-22/h2-5,8-9,12-13,16,18H,6-7,10-11,14-15H2,1H3,(H,26,29)(H2,25,27,28,31) |
Clave InChI |
PGALQVPLXMPGRI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2840788.png)

![3-chloro-N-(naphtho[2,1-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2840790.png)
![ethyl 4-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2840791.png)
![5-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene-4-carbonitrile](/img/structure/B2840793.png)
![7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840795.png)
![Tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate](/img/structure/B2840796.png)
![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B2840797.png)

![2,4,5-trimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840799.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2840801.png)

![3-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2840804.png)
![2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine](/img/structure/B2840805.png)